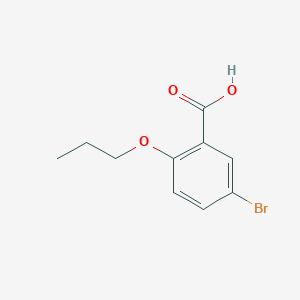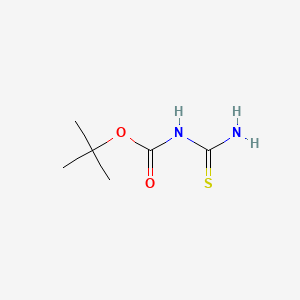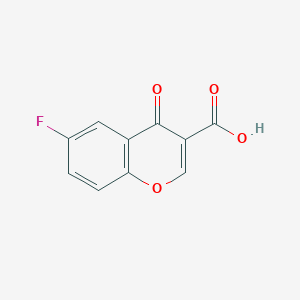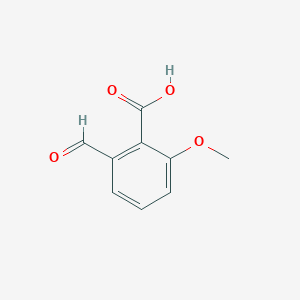
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde: is a chemical compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . It is also known by other names such as 5-formyl-1,3-dimethylbarbituric acid and 5-formyl-1,3-dimethylpyrimidine-2,4,6-trione . This compound is characterized by its unique structure, which includes a diazinane ring with three oxo groups and a formyl group attached to the fifth carbon atom .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-dimethylbarbituric acid with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
- The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
1,3-Dimethylbarbituric acid: is dissolved in a suitable solvent such as .
Formaldehyde: is added to the solution, and the mixture is heated under reflux.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and controlled reaction conditions helps in scaling up the production while maintaining consistency in product quality .
化学反应分析
Types of Reactions: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like or .
Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
Oxidation: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carboxylic acid.
Reduction: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-hydroxymethyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development.
作用机制
The mechanism of action of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins . This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound’s ability to form stable adducts with biological macromolecules is a key factor in its biological activity .
相似化合物的比较
1,3-Dimethylbarbituric acid: Similar structure but lacks the formyl group.
5-Formylbarbituric acid: Similar structure but lacks the methyl groups on the diazinane ring.
1,3-Dimethyl-2,4,6-trioxo-hexahydro-pyrimidine-5-carbaldehyde: Similar structure but differs in the ring saturation.
Uniqueness: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde is unique due to the presence of both the formyl group and the diazinane ring with three oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-5(11)4(3-10)6(12)9(2)7(8)13/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADASDWWUUDZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382947 |
Source


|
| Record name | 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42604-63-7 |
Source


|
| Record name | 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
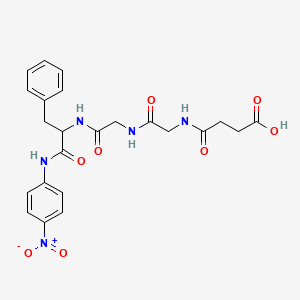
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)


![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
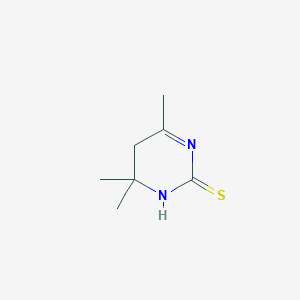


![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)
